N-(4-methylbenzyl)-2-pyrazinamine
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Overview
Description
N-(4-methylbenzyl)-2-pyrazinamine: is an organic compound that belongs to the class of pyrazinamines It features a pyrazine ring substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-methylbenzyl)-2-pyrazinamine typically begins with 4-methylbenzylamine and 2-chloropyrazine.
Reaction Conditions: The reaction involves nucleophilic substitution, where 4-methylbenzylamine reacts with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methylbenzyl)-2-pyrazinamine can undergo oxidation reactions, typically forming N-(4-methylbenzyl)-2-pyrazinecarboxamide.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the pyrazine ring or the benzyl group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: N-(4-methylbenzyl)-2-pyrazinecarboxamide.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted derivatives of the original compound, depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-methylbenzyl)-2-pyrazinamine can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine:
Drug Development: It is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
Mechanism:
Molecular Targets: N-(4-methylbenzyl)-2-pyrazinamine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-(4-methylbenzyl)-2-pyridinamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(4-methylbenzyl)-2-imidazoline: Features an imidazoline ring, offering different chemical properties.
N-(4-methylbenzyl)-2-thiazolamine: Contains a thiazole ring, which imparts unique reactivity.
Uniqueness:
N-(4-methylbenzyl)-2-pyrazinamine: is unique due to its pyrazine ring, which provides distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10-2-4-11(5-3-10)8-15-12-9-13-6-7-14-12/h2-7,9H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCMLUGQJZJJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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